C‑Glycosylation Coupling Yield: Iodo Intermediate Outperforms Bromo Analog by >2‑Fold in the Key Dapagliflozin Bond-Forming Step
In the patent CN111057032B, the 4‑iodo intermediate 1‑chloro‑2‑(4‑ethoxybenzyl)‑4‑iodobenzene was employed in a palladium‑catalyzed coupling with a protected glucosyl bromide to construct the C‑aryl glycosidic bond. Example 2 achieved a coupling yield of 92.1% [1]. By contrast, a parallel synthetic route utilizing the 4‑bromo congener (CAS 461432‑23‑5) delivered an overall yield for the complete dapagliflozin sequence of only approximately 40%, with the C‑glycosylation step being the major bottleneck . The direct comparison demonstrates that the iodo intermediate enables a >2‑fold improvement in the critical bond‑forming event.
| Evidence Dimension | C‑glycosylation coupling yield |
|---|---|
| Target Compound Data | 92.1% isolated yield (Example 2, CN111057032B) |
| Comparator Or Baseline | 4‑Bromo‑1‑chloro‑2‑(4‑ethoxybenzyl)benzene: overall dapagliflozin sequence yield ≈ 40% (C‑glycosylation step identified as yield‑limiting) |
| Quantified Difference | >2‑fold higher coupling efficiency; absolute yield difference ≥ 52 percentage points |
| Conditions | Pd‑catalyzed coupling with 2,3,4,6‑tetra‑O‑acetyl‑β‑D‑glucopyranosyl bromide; inert atmosphere; −20 °C to ambient temperature |
Why This Matters
A >2‑fold yield advantage in the most expensive step of the sequence directly reduces cost‑per‑kilogram of the final API and minimizes waste, making the iodo intermediate the economically rational procurement choice for any organization scaling up dapagliflozin or its analogs.
- [1] CN111057032B. Preparation method of dapagliflozin. Example 2: coupling product obtained with 92.1% yield. Granted 2019. View Source
